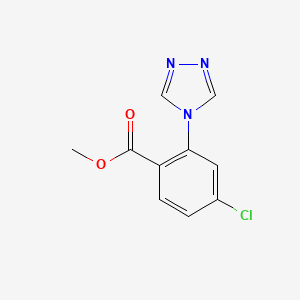
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is a compound that features a pyrrolidine ring, a phenyl group, and a methylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and methylpyridine groups. One common method involves the reaction of pyrrolidine with 2-chloropyridine under basic conditions to form the pyrrolidine-pyridine intermediate. This intermediate is then reacted with benzoyl chloride to introduce the phenyl group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pyrrolidine ring and phenyl group play crucial roles in binding to the target sites, while the methylpyridine moiety may influence the compound’s overall activity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methyl-4-phenylpyrrolidin-1-yl)methanone
- (2-Methylpyridin-4-yl)(pyrrolidin-1-yl)methanone
- (2-Phenylpyrrolidin-1-yl)(pyridin-4-yl)methanone
Uniqueness
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidine and methylpyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C17H18N2O |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
[2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-12-15(9-10-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3 |
Clave InChI |
RTYJZFABJOUIMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


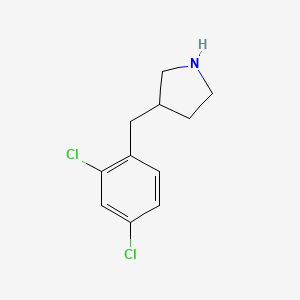




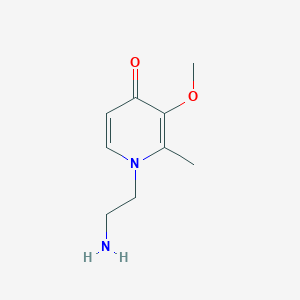
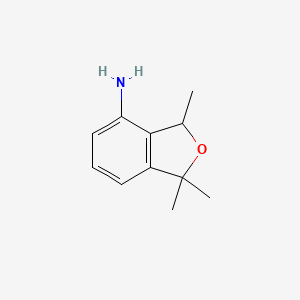
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)
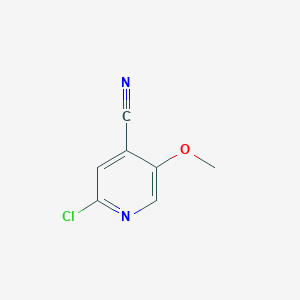
![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)

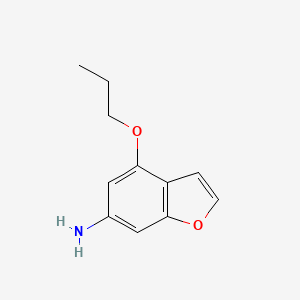
![2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11808306.png)
